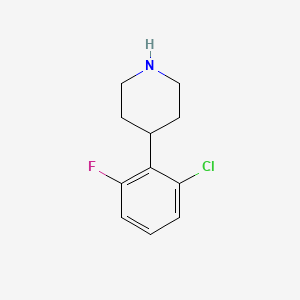

4-(2-Chloro-6-fluorophenyl)piperidine

Description

Structural Significance within Piperidine (B6355638) Chemistry

The piperidine ring is a saturated six-membered heterocycle that is a cornerstone in the design of biologically active molecules. researchgate.net Its conformational flexibility, typically adopting a chair conformation, allows for precise three-dimensional positioning of substituents, which is critical for molecular recognition and interaction with biological targets. The substitution at the 4-position of the piperidine ring with an aryl group gives rise to the 4-arylpiperidine scaffold, a privileged structure in medicinal chemistry. google.com

The specific structure of 4-(2-Chloro-6-fluorophenyl)piperidine is notable for the disubstituted phenyl ring attached to the piperidine core. The presence and positioning of the chlorine and fluorine atoms are critical to its chemical character:

Steric Hindrance : The ortho-positioning of both the chloro and fluoro substituents creates significant steric bulk around the bond connecting the phenyl and piperidine rings. This can restrict rotation, influencing the preferred conformation of the molecule and providing a more rigid scaffold for further elaboration.

Lipophilicity : Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This property is a key parameter in drug design, as it affects how a compound is absorbed, distributed, and metabolized.

These features make this compound a precisely engineered building block, offering a unique combination of properties that are desirable in the development of targeted molecules.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 827017-15-2 |

| Molecular Formula | C₁₁H₁₄Cl₂FN |

| Molecular Weight | 250.14 g/mol |

| SMILES | Fc1cccc(c1C1CCNCC1)Cl.Cl |

Data sourced from Appchem appchemical.com

Role as a Key Scaffold in Advanced Organic Synthesis Research

The primary value of this compound in chemical research is its function as a versatile intermediate or scaffold. The synthesis of highly functionalized piperidines is a significant focus in organic chemistry, driven by their wide applicability. tandfonline.com General strategies for creating 4-arylpiperidines are well-established, allowing for the production of diverse derivatives.

The development of novel and efficient synthetic methods for constructing such heterocyclic systems is an active area of research. nih.gov These methods are often designed to be robust and tolerate a wide range of functional groups, enabling the creation of libraries of related compounds for screening and optimization studies. Once synthesized, the this compound scaffold can be further modified at several positions, most commonly at the piperidine nitrogen, to introduce new functionalities and modulate the compound's properties.

Table 2: Selected Synthetic Approaches to Substituted Piperidine Scaffolds

| Synthetic Method | Description | Key Features |

|---|---|---|

| Hydrogenation/Reduction of Pyridines | A common method involving the reduction of the corresponding substituted pyridine (B92270) to yield the saturated piperidine ring. | Often requires transition metal catalysts and can be optimized for stereoselectivity. nih.gov |

| Aza-Prins Cyclization | A reaction that constructs the piperidine ring from homoallylic amines and aldehydes, often mediated by a Lewis acid. | Can be used to create 4-halopiperidines, which are valuable intermediates for further functionalization. rasayanjournal.co.in |

| Multicomponent Reactions | Reactions where three or more starting materials combine in a single step to form a complex product, such as a highly functionalized piperidine. | Highly efficient for creating molecular diversity from simple starting materials. tandfonline.com |

| Radical-Mediated Amine Cyclization | Intramolecular cyclization of linear amino-aldehydes using a catalyst to generate a radical that initiates ring formation. | Offers an alternative pathway to piperidine synthesis under specific catalytic conditions. nih.gov |

Overview of Research Trajectories for Related Piperidine Derivatives

The research landscape for piperidine derivatives is vast and continually expanding, largely due to their proven success as core components of therapeutic agents. ajchem-a.com The investigation into new piperidine-containing molecules follows several key trajectories.

One major area of focus is the development of novel synthetic methodologies that offer greater control over the final structure, particularly its stereochemistry. Enantioselective synthesis, which produces a single desired stereoisomer, is of paramount importance, as different isomers of a molecule can have vastly different biological activities.

Another significant research trend is the application of piperidine scaffolds in the exploration of new biological targets. Scientists are continually designing and synthesizing novel piperidine derivatives to probe their interactions with proteins implicated in a wide range of diseases. Research has demonstrated the potential of various piperidine derivatives in areas such as oncology and neurodegenerative disorders, where they are investigated for their interaction with specific enzymes or receptors. ajchem-a.com For instance, certain derivatives are studied for their potential as 5-HT₂C receptor agonists or as inhibitors of monoamine oxidase, an enzyme linked to neurodegeneration. researchgate.netnih.gov The adaptability of the piperidine scaffold allows chemists to fine-tune molecular properties to achieve high potency and selectivity for a given biological target. researchgate.net

Table 3: Examples of Research Areas for Biologically Active Piperidine Derivatives

| Derivative Class | Area of Research Investigation |

|---|---|

| Substituted 4-Arylpiperidines | Serotonin (B10506) (5-HT₂C) receptor agonism for CNS disorders. nih.gov |

| N-Substituted Piperidines | Development of agents for Alzheimer's disease. ajchem-a.com |

| Piperidine-3-carboxylic acid analogs | Investigation of anticonvulsant properties. ajchem-a.com |

The continuous exploration of the chemical space around the piperidine core, exemplified by specific structures like this compound, ensures its enduring relevance in the future of organic synthesis and drug discovery.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-(2-chloro-6-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |

InChI Key |

MWGOOOVEKLIUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 6 Fluorophenyl Piperidine and Its Derivatives

Direct Synthesis Approaches to the Core 4-Arylpiperidine Structure

The assembly of the 4-(2-chloro-6-fluorophenyl)piperidine framework can be achieved through various synthetic routes that either form the piperidine (B6355638) ring with the aryl group already in place or introduce the aryl moiety onto a pre-existing piperidine structure.

The piperidine ring is a common heterocyclic motif in many biologically active compounds. nih.gov Its synthesis has been extensively studied, with several methods being adaptable for the creation of 4-arylpiperidine structures. One prominent method is the aza-Prins cyclization, which can be used to construct the piperidine ring stereoselectively. This reaction typically involves the condensation of a homoallylic amine with an aldehyde. rasayanjournal.co.in Another key strategy is reductive amination, where a dicarbonyl compound or a precursor undergoes cyclization with an amine, followed by reduction to form the saturated piperidine ring. nih.gov

A common precursor for 4-arylpiperidines is a suitably substituted tetrahydropyridine (B1245486), which can be reduced to the corresponding piperidine. For instance, 4-aryl-1,2,3,6-tetrahydropyridines can be synthesized and subsequently hydrogenated to yield the saturated piperidine core. nih.gov

| Method | Description | Precursors |

| Aza-Prins Cyclization | Stereoselective formation of the piperidine ring through the cyclization of a homoallylic amine and an aldehyde. rasayanjournal.co.in | Homoallylic amines, Aldehydes |

| Reductive Amination | Intramolecular cyclization of an amine with a dicarbonyl compound followed by reduction. nih.gov | Dicarbonyl compounds, Amines |

| Tetrahydropyridine Reduction | Hydrogenation of a 4-aryl-1,2,3,6-tetrahydropyridine intermediate to form the saturated piperidine ring. nih.govgoogle.com | 4-Aryl-1,2,3,6-tetrahydropyridines |

Attaching the specific (2-chloro-6-fluorophenyl) group to the 4-position of the piperidine ring is a critical step. This can be accomplished through several cross-coupling or nucleophilic addition reactions.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to couple a piperidine-derived boronic acid or boronate ester with 1-bromo-2-chloro-6-fluorobenzene. Conversely, the reaction can be performed between (2-chloro-6-fluorophenyl)boronic acid and a piperidine derivative bearing a suitable leaving group, such as a triflate, at the 4-position. researchgate.net

Another classical approach is the Grignard reaction. The Grignard reagent, (2-chloro-6-fluorophenyl)magnesium bromide, can be added to an N-protected-4-piperidone. The resulting tertiary alcohol can then be dehydrated and reduced to afford the desired 4-arylpiperidine. google.com

| Reaction | Piperidine Substrate | Aryl Substrate |

| Suzuki-Miyaura Coupling | 4-(Boronic acid)-piperidine derivative | 1-Bromo-2-chloro-6-fluorobenzene |

| Suzuki-Miyaura Coupling | 4-(Triflate)-tetrahydropyridine derivative | (2-Chloro-6-fluorophenyl)boronic acid researchgate.net |

| Grignard Reaction | N-protected-4-piperidone | (2-Chloro-6-fluorophenyl)magnesium bromide google.com |

Control over regiochemistry and stereochemistry is paramount in modern organic synthesis. For this compound, regioselectivity is inherently controlled by the use of 4-substituted piperidine precursors like 4-piperidone. google.com

Stereoselective synthesis aims to produce a single enantiomer or diastereomer. This can be achieved by using chiral starting materials, chiral catalysts, or by resolving a racemic mixture. nih.gov For example, asymmetric reduction of a 4-aryl-tetrahydropyridine intermediate can lead to an enantiomerically enriched product. Chiral auxiliaries attached to the piperidine nitrogen can also direct the stereochemical outcome of reactions. google.com The synthesis of specific stereoisomers, such as (R)-3-(2-chloro-6-fluorophenyl)piperidine, highlights the importance of stereocontrol in this class of compounds. nih.gov

| Strategy | Description | Example |

| Regioselectivity | ||

| Precursor Control | Use of 4-substituted piperidine precursors ensures the aryl group is introduced at the correct position. | Grignard addition to N-Boc-4-piperidone. google.com |

| Stereoselectivity | ||

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over another. | Asymmetric hydrogenation of a tetrahydropyridine precursor. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to build the desired molecule. nih.gov | Synthesis from a chiral amino acid derivative. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. google.com | Crystallization with a chiral resolving agent. |

Functionalization and Derivatization Strategies for this compound

Once the core structure is synthesized, it can be further modified to create a library of related compounds. The secondary amine of the piperidine ring and the substituted phenyl ring are the primary sites for such derivatization.

The nitrogen atom of the piperidine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions.

N-Alkylation can be achieved by reacting the piperidine with an alkyl halide, such as an alkyl bromide or iodide, typically in the presence of a base to neutralize the hydrogen halide byproduct. google.com Reductive amination is another common method, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. google.com This method is particularly useful for introducing a variety of substituents. An example includes the reaction with 2-chloro-6-fluorobenzyl chloride to yield 1-[(2-chloro-6-fluorophenyl)methyl]piperidine derivatives. vulcanchem.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. rsc.org For instance, reacting this compound with an appropriate acyl chloride would yield the corresponding N-acyl derivative. These amides can be important final products or intermediates for further transformations. A related derivative, 1-[(2-chloro-6-fluorophenyl)methyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide, demonstrates both N-alkylation and subsequent functionalization at a different position leading to an amide. molport.com

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine google.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperidine |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acylpiperidine (Amide) rsc.org |

The (2-chloro-6-fluorophenyl) ring, while generally electron-deficient and less reactive towards electrophilic substitution, can undergo certain chemical transformations. Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the ring. The fluorine and chlorine atoms are ortho and para to each other, which can influence the regioselectivity of such reactions. Given the high electronegativity of fluorine, it can sometimes be displaced by strong nucleophiles, particularly when activated by other electron-withdrawing groups, although chlorine is typically a better leaving group in SNAr reactions under different conditions.

Introduction of Additional Side Chains and Heterocyclic Systems

The functionalization of the piperidine ring at various positions is a key strategy for modulating the physicochemical and pharmacological properties of this compound derivatives. The introduction of additional side chains and heterocyclic systems can be achieved through a variety of synthetic transformations.

One common approach involves the N-alkylation or N-arylation of the piperidine nitrogen. This can be accomplished by reacting the parent piperidine with a suitable alkyl or aryl halide, often in the presence of a base. More advanced methods, such as the Buchwald-Hartwig amination, allow for the coupling of the piperidine with a wide range of aryl and heteroaryl halides, providing access to a diverse array of N-substituted derivatives.

Functionalization of the carbon skeleton of the piperidine ring can be more challenging. However, the development of modern synthetic methods has opened up new avenues for such transformations. For instance, C-H activation strategies can be employed to directly introduce functional groups at specific positions on the piperidine ring. Additionally, the piperidine ring can be constructed with pre-installed functional groups that can be further elaborated.

The introduction of heterocyclic systems can be achieved by several methods. One approach is the direct annulation of a heterocyclic ring onto the piperidine core. Another common strategy is to introduce a functional group on the piperidine ring, such as a hydroxyl or amino group, which can then be used as a handle to construct the desired heterocyclic system through a series of cyclization reactions. For example, a hydroxyl group can be converted to a leaving group, followed by intramolecular nucleophilic substitution by a suitably positioned nitrogen atom to form a fused heterocyclic ring.

Recent advancements have focused on modular approaches that simplify the synthesis of complex piperidines. medhealthreview.comnews-medical.net These strategies often involve a two-step process combining biocatalytic carbon-hydrogen oxidation to introduce a hydroxyl group, followed by radical cross-coupling to form new carbon-carbon bonds. medhealthreview.comnews-medical.net This allows for the efficient connection of various molecular fragments without the need for extensive protecting group manipulations. medhealthreview.comnews-medical.net

Catalytic Approaches in Piperidine Synthesis and Modification

Catalytic methods have revolutionized the synthesis and modification of piperidine derivatives, offering efficient and selective routes to a wide range of structures. Palladium- and rhodium-catalyzed reactions are particularly prominent in this field.

Palladium-Catalyzed Approaches:

Palladium catalysis is widely used for the formation of C-C and C-N bonds in the synthesis of 4-arylpiperidines. The Negishi coupling, for instance, allows for the direct synthesis of 4-arylpiperidines by coupling a 4-piperidylzinc iodide with various aromatic halides and triflates, co-catalyzed by palladium and copper(I). deepdyve.com This method provides a straightforward route to the core structure of this compound.

Furthermore, palladium-catalyzed C-N cross-coupling reactions are instrumental in the synthesis of N-aryl piperidines. acs.org High-throughput experimentation has been employed to identify suitable catalysts for coupling piperidine-based nucleophiles with five-membered (hetero)aromatic bromides, overcoming limitations of standard methods. acs.org Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by palladium, also provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Rhodium-Catalyzed Approaches:

Rhodium catalysts have proven to be highly effective in the asymmetric synthesis of chiral piperidines. A notable example is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of a variety of chiral piperidines and fluoropiperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method is scalable and tolerates a wide range of functional groups. dicp.ac.cn

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers another powerful tool for accessing enantioenriched 3-substituted piperidines. acs.org This process involves a reductive Heck-type reaction of arylboronic acids with a protected dihydropyridine. acs.org Additionally, rhodium(I)-catalyzed [2+2+2] cycloadditions have been developed for the enantioselective synthesis of polysubstituted piperidines. nih.gov Rhodium(III)-catalyzed C-H activation provides a novel route to highly substituted tricyclic spiropiperidines. americanelements.com

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net Key areas of focus include the use of greener solvents, the development of atom-economical reactions, and the use of catalytic methods to reduce waste. unibo.it

One green approach to the synthesis of N-substituted piperidones, which are precursors to piperidines, avoids the classical Dieckman condensation, offering significant advantages in terms of efficiency and waste reduction. nih.govresearchgate.net Multicomponent reactions are also a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step, thereby increasing atom economy and reducing the number of purification steps. researchgate.net

The use of bio-renewable starting materials is another important aspect of green chemistry. For example, a method has been developed for the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) through selective hydrogenolysis. rsc.org

In the context of solid-phase peptide synthesis, where piperidine is commonly used for Fmoc deprotection, efforts have been made to find greener alternatives to reduce the environmental impact of this widely used reagent. unibo.itrsc.org The development of catalytic processes, as discussed in the previous section, is also a key tenet of green chemistry, as it allows for the use of smaller quantities of reagents and often leads to cleaner reactions with higher selectivity. medhealthreview.com The shift towards 3D molecular architectures in drug design also drives the need for more efficient and sustainable synthetic methods for scaffolds like piperidine. medhealthreview.comnews-medical.net

Iii. Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Influences on Activity

The spatial arrangement of the piperidine (B6355638) ring and its substituents is a critical determinant of biological activity. The piperidine moiety typically adopts a chair conformation, and the orientation of the 4-aryl group (in this case, 2-chloro-6-fluorophenyl) can significantly influence receptor binding.

Studies on related 4-arylpiperidine derivatives have shown that potent agonists often exhibit a preference for an axial orientation of the 4-aryl group when the piperidine nitrogen is protonated. nih.gov This axial conformation is thought to mimic the stereochemistry of rigid opioids, facilitating effective interaction with the target receptor. nih.gov Conversely, compounds that favor an equatorial orientation of the 4-aryl group may display antagonist properties. nih.gov

The presence of fluorine on the piperidine ring itself or on its substituents can further influence conformational preferences. The conformational behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions (such as charge-dipole interactions), hyperconjugation, steric factors, and solvation effects. researchgate.netnih.gov For instance, the axial or equatorial preference of a fluorine atom on the piperidine ring can be controlled by these competing forces, which in turn can create more conformationally rigid and well-defined molecular scaffolds. researchgate.netd-nb.info An X-ray crystal structure of a related 4-fluoropiperidine (B2509456) derivative confirmed the piperidine ring in a chair form with the fluorine atom in an axial position, a preference potentially driven by the minimization of dipole-dipole repulsion. researchgate.net

| Influencing Factor | Description | Impact on Conformation |

|---|---|---|

| Stereochemistry | The spatial arrangement of atoms. For 4-arylpiperidines, the orientation of the aryl group is key. | Potent agonists often prefer an axial 4-aryl chair conformation. nih.gov Antagonistic properties are associated with a preference for equatorial 4-aryl chairs. nih.gov |

| Electrostatic Interactions | Forces between charged or polar groups, such as charge-dipole interactions. | Can stabilize specific conformers, contributing to preferences for axial fluorine orientations. researchgate.netnih.gov |

| Hyperconjugation | Delocalization of electrons involving sigma-bonds. | Plays a significant role in stabilizing certain conformations in fluorinated systems. researchgate.netnih.gov |

| Solvation Effects | Interaction of the molecule with the surrounding solvent. | Solvent polarity can play a major role in determining the dominant conformation in solution. researchgate.netd-nb.info |

| Steric Repulsion | Repulsive forces between atoms or groups in close proximity. | Influences the spatial arrangement to minimize steric strain, affecting the overall conformational preference. researchgate.netnih.gov |

**3.2. Impact of Substituent Modifications on Molecular Interactions

The chloro and fluoro substituents on the phenyl ring of 4-(2-Chloro-6-fluorophenyl)piperidine are not merely passive additions; they actively modulate the compound's electronic and steric properties, which are crucial for molecular interactions. Halogen atoms can increase the binding affinity of a ligand for its protein target through hydrophobic and steric effects. researchgate.net

The position of halogenation is critical. For example, in studies of farnesyltransferase inhibitors with a 4-phenylpiperidine (B165713) core, a 2-bromo substitution on the phenyl ring was three times more potent than the unsubstituted parent compound, whereas a 4-bromo substitution led to a loss of inhibition, highlighting the importance of substituent placement. acs.org Similarly, in a series of α1d-adrenergic receptor antagonists, replacing a methoxy (B1213986) group with a 2-fluoro substituent on a phenylpiperazine moiety maintained high affinity for the target receptor while decreasing affinity for off-target receptors. acs.org However, moving the fluorine to the 4-position resulted in a significant drop in affinity. acs.org The pattern of di-fluoro substitution on the phenyl ring has also been shown to be critical for maximizing affinity and selectivity. acs.org The steric effect of larger halogens like bromine can also cause notable distortions in molecular geometry, which can influence binding. science.gov These findings underscore that the specific placement and nature of halogen atoms on the aromatic ring are key variables in tuning the pharmacological profile of these compounds. nih.govrsc.org

Modifications to the piperidine ring itself, particularly at the nitrogen (N1) and C4 positions, are a common strategy for optimizing ligand properties. The basic nitrogen atom is often a key pharmacophoric element, forming crucial salt bridge or hydrogen bond interactions with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the receptor binding site. rsc.org

| Position of Substitution | Type of Substituent/Modification | Observed Effect | Compound Class/Target |

|---|---|---|---|

| N1 | 3-Pyridylmethyl group | 10-fold increase in potency. acs.org | Farnesyltransferase inhibitors |

| C4 | Para-hydroxyl group | Increased MAO inhibitory effect; para-substitution preferred over meta. acs.org | Monoamine Oxidase (MAO) inhibitors |

| C4 | Disubstitution (e.g., benzyl) | Comparable affinity and selectivity to piperazine (B1678402) analogues. nih.gov | Sigma (σ) receptor ligands |

| Piperidine Core | Reduction of piperidin-2-one to piperidine | 10-fold increase in potency. acs.org | Farnesyltransferase inhibitors |

The 4-phenylpiperidine scaffold is a core component that is often connected to other chemical moieties via a linker. nih.govresearchgate.net The composition, length, and flexibility of this linker are critical for orienting the different parts of the molecule correctly within the receptor's binding pocket. Studies on multitarget-directed ligands have shown that the length of an alkyl linker can drastically affect the affinity for the intended targets. nih.gov For example, elongating the linker in a series of compounds designed for Alzheimer's disease targets led to a sharp reduction in affinity. nih.gov

The piperidine ring itself can act as a linker, connecting two other components of a molecule. researchgate.net Furthermore, exploring different scaffolds beyond the classic piperidine, such as piperazine, can lead to compounds with different activity profiles. nih.gov In some cases, compounds lacking the piperidine ring altogether become less active, indicating the importance of this specific heterocyclic scaffold for enzymatic inhibition. acs.org The diversity of linkers and scaffolds allows medicinal chemists to explore a wider chemical space to identify molecules with optimal pharmacological properties. nih.govnih.gov

Pharmacophore Elucidation for Target Binding

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For ligands based on the 4-phenylpiperidine scaffold, key pharmacophoric features typically include a basic amine, one or more hydrophobic/aromatic regions, and potentially hydrogen bond donors or acceptors.

For instance, pharmacophore models for sigma receptor ligands often feature two hydrophobic regions and a basic amine center. rsc.org In the design of novel CCR5 inhibitors, a "Y-shaped" pharmacophore model was proposed for piperidine-4-carboxamide derivatives. nih.gov The dissection of known drugs like aripiprazole (B633) has identified the phenylpiperazine moiety as a key unit for binding at the active site of the 5-HT1A receptor. researchgate.net The piperidine ring, particularly its nitrogen atom, often serves as the basic amine feature, forming a positive ionizable group that interacts with negatively charged residues in the target protein. rsc.org The 2-chloro-6-fluorophenyl group would constitute a key hydrophobic and aromatic feature, with the halogens providing specific electronic properties. Elucidating these features is crucial for virtual screening and the rational design of new, potent ligands. researchgate.net

Rational Design Principles for Novel Analogues

The rational design of new analogues builds upon the SAR and pharmacophore information gathered. The goal is to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net One common strategy is the use of a group-reverse approach, where functional groups within a molecule are repositioned or replaced to explore new interactions, a method successfully used in designing novel piperidine-4-carboxamide derivatives. nih.gov

Another powerful tool is the use of quantitative structure-activity relationship (QSAR) models, particularly 4D-QSAR, which considers the conformational flexibility of the ligand and its interaction space to build predictive models for biological activity. mdpi.com These models can guide the design of new compounds by identifying which structural modifications are likely to be beneficial. mdpi.com Furthermore, understanding the impact of linker chemistry allows for the strategic connection of different pharmacophoric fragments to create multi-target ligands, a growing paradigm in drug discovery for complex diseases. nih.gov By combining structural insights from conformational analysis, detailed SAR from substituent modifications, and guidance from pharmacophore models, researchers can rationally design novel analogues with a higher probability of success.

Iv. Mechanistic Biological Evaluation and Target Interaction Studies in Vitro and Non Human Preclinical Focus

Receptor Binding Affinity Profiling (e.g., Neurotransmitter Receptors)

Direct and comprehensive receptor binding affinity profiling specifically for 4-(2-Chloro-6-fluorophenyl)piperidine is not extensively documented in publicly available research. However, the broader class of phenylpiperidine derivatives is well-known for interaction with various neurotransmitter receptors. Arylpiperidines are privileged structures in central nervous system (CNS) drug discovery, often exhibiting affinity for dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The specific substitution pattern on the phenyl ring, in this case, 2-chloro and 6-fluoro, is expected to significantly influence the binding affinity and selectivity profile.

In studies of more complex molecules incorporating the this compound scaffold, the focus has often been on targets outside of the classical neurotransmitter receptor families. For instance, in the development of MDM2 inhibitors, this moiety is part of a larger structure designed to interact with a protein-protein interface, and its contribution to neurotransmitter receptor binding is typically not the primary focus of investigation.

Without direct experimental data for the standalone compound, any statements on its specific receptor binding affinities would be speculative. Further research, including competitive radioligand binding assays against a panel of CNS receptors, would be necessary to elucidate the detailed receptor binding profile of this compound.

Enzyme Inhibition Kinetics and Mechanism of Action

In the context of larger molecules that include the this compound substructure, the primary mechanism of action is often the inhibition of protein-protein interactions rather than direct enzyme inhibition. For example, in a series of potent spirooxindole-based MDM2 inhibitors, the 4-(3-chloro-2-fluorophenyl)pyrrolidine moiety, a close analogue, plays a crucial role in binding to the MDM2 protein. These compounds act as inhibitors of the MDM2-p53 interaction, which is a key regulator of a critical tumor suppressor pathway. The mechanism of action in this context is the competitive inhibition of the binding of the p53 tumor suppressor protein to MDM2, thereby reactivating p53's function.

A study on spirooxindole MDM2 inhibitors provides insights into the structure-activity relationship (SAR) where modifications to the piperidine (B6355638) ring (in this case, a spiro-fused piperidine) and its substituents affect the binding affinity (Ki) to MDM2. While not the exact compound , this data highlights the importance of the substituted phenylpiperidine-like core in achieving potent inhibition.

| Compound/Modification | Target | Ki (nM) | Notes |

| Replacement of cyclohexyl with 4-piperidinyl in a complex MDM2 inhibitor | MDM2 | > 2000 | Indicates the piperidine moiety alone is not sufficient for high-affinity binding in this scaffold. |

| Methylation of the piperidine nitrogen | MDM2 | Very weak affinity | Suggests that substitution on the piperidine nitrogen can significantly impact binding. |

| Acetylation of the piperidine nitrogen | MDM2 | Very weak affinity | Further supports the sensitivity of the binding pocket to modifications at the piperidine nitrogen. |

This table is illustrative and based on modifications to a complex spirooxindole scaffold containing a piperidine-like moiety, not this compound itself.

The kinetic profile of these complex inhibitors suggests they act competitively with respect to the protein substrate (p53). However, detailed kinetic studies specifically isolating the contribution of the this compound fragment have not been published.

Molecular Target Engagement Assays

Molecular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding. nih.govnih.gov

While no specific CETSA data for this compound has been published, this methodology could be applied to determine its engagement with potential protein targets in intact cells. Such an assay would involve treating cells with the compound, followed by heating to induce protein denaturation. A ligand-bound protein will exhibit increased thermal stability and remain soluble at higher temperatures compared to the unbound protein. nih.gov The soluble protein fraction can then be quantified to assess the degree of target engagement.

In the context of the more complex MDM2 inhibitors containing a related moiety, target engagement has been demonstrated through cellular assays that measure the downstream consequences of inhibiting the MDM2-p53 interaction. For instance, treatment of cancer cell lines with these compounds leads to an upregulation of p53 and its target genes, such as p21, providing strong evidence of on-target activity. nih.govacs.org These studies confirm that the molecular scaffold, which includes the substituted phenylpiperidine-like core, is capable of engaging its intended target in a cellular context and eliciting a biological response. nih.govacs.org

Ligand-Protein Interaction Characterization (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The characterization of ligand-protein interactions is fundamental to understanding the molecular basis of a compound's activity. For the this compound moiety, both hydrogen bonding and hydrophobic interactions are expected to play a key role in its binding to protein targets.

Hydrogen Bonding: The piperidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The fluorine atom on the phenyl ring is a weak hydrogen bond acceptor. In computational modeling and co-crystal structures of complex inhibitors containing a similar core, the piperidine-like ring and its substituents are often observed making critical hydrogen bonds with amino acid residues in the binding pocket. For instance, in MDM2 inhibitors, hydrogen bonds have been observed between the ligand and residues such as Lys94 of the MDM2 protein. nih.govacs.org

Hydrophobic Interactions: The 2-chloro-6-fluorophenyl group is predominantly hydrophobic and is likely to engage in van der Waals and hydrophobic interactions within a protein's binding pocket. The chlorine and fluorine substituents also contribute to the electronic properties of the phenyl ring, potentially influencing π-stacking or other non-covalent interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. In the context of MDM2 inhibitors, the 3-chloro-2-fluorophenyl group projects into the hydrophobic Trp23 pocket of the MDM2 protein, which is a critical interaction for high-affinity binding. nih.govacs.org

The interplay of these interactions is crucial for both the affinity and selectivity of the compound for its target protein. The specific geometry and electronic nature of the 2-chloro-6-fluorophenyl)piperidine moiety will dictate its preferred binding orientation and the strength of these interactions.

Cellular Pathway Modulation Studies (Non-Human, Mechanistic)

Studies on the modulation of cellular pathways by this compound as a standalone compound are not available. However, research on complex molecules incorporating this structure provides significant insights into its potential to modulate cellular signaling pathways.

As a key component of potent MDM2 inhibitors, the this compound-like scaffold is instrumental in the modulation of the p53 signaling pathway. By inhibiting the interaction between MDM2 and p53, these compounds stabilize p53, leading to its accumulation and the transcriptional activation of its target genes. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. nih.govacs.org

In non-human preclinical models, such as xenografts of human cancer cell lines in mice, oral administration of these complex MDM2 inhibitors has been shown to result in strong activation of the p53 pathway within the tumor tissue. nih.govacs.org This is evidenced by the increased expression of MDM2, p53, and p21 proteins. Furthermore, this on-target pathway modulation translates to significant anti-tumor efficacy, including tumor growth inhibition and, in some cases, complete tumor regression. nih.govacs.org

These findings underscore the potential of the this compound moiety, as part of a larger molecular entity, to effectively modulate critical cellular pathways involved in cancer progression.

V. Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A hypothetical molecular docking study of 4-(2-Chloro-6-fluorophenyl)piperidine would involve:

Target Selection: Identifying potential biological targets, such as receptors or enzymes, where the piperidine (B6355638) scaffold is known to be active.

Binding Pose Prediction: Simulating the interaction of the compound within the active site of the target to determine the most likely binding conformation.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) to rank its potential efficacy.

Such studies would be crucial in elucidating its mechanism of action and guiding further structural modifications to enhance potency. Without experimental or simulated data, the specific interactions and binding energies remain unknown.

Quantum Chemical Calculations (e.g., DFT Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules.

For This compound , DFT calculations could determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of its atoms.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These are critical for understanding reactivity and intermolecular interactions.

Reactivity Descriptors: Calculation of parameters like hardness, softness, and electrophilicity index to predict its chemical behavior.

While DFT studies have been performed on other substituted piperidines, the specific electronic influence of the 2-chloro-6-fluorophenyl group on the piperidine ring has not been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds.

To develop a QSAR model that includes This compound , a dataset of structurally similar compounds with measured biological activity would be required. The model would then use molecular descriptors (e.g., physicochemical, topological, electronic) to correlate with the observed activity. This would allow for the prediction of the activity of This compound and guide the design of analogues with improved properties. No such QSAR studies featuring this specific compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time.

In the context of This compound , MD simulations could be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution.

Study Ligand-Target Stability: Simulate the dynamic behavior of the compound when bound to a biological target, assessing the stability of the complex and the key interactions over time.

Calculate Binding Free Energies: Provide a more accurate estimation of binding affinity by considering solvent effects and molecular flexibility.

The dynamic behavior and stability of this specific ligand in a biological environment remain uninvestigated.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If This compound were identified as a hit compound, lead optimization strategies would be employed to improve its potency, selectivity, and pharmacokinetic properties.

This would involve in silico modifications of the parent structure, such as:

Altering substituents on the phenyl ring.

Modifying the piperidine core.

Introducing or removing functional groups to enhance target interactions or improve drug-like properties.

Each new analogue would then be evaluated using the computational methods described above (docking, QSAR, MD) before being synthesized. The absence of initial screening data or hit identification for This compound means that such optimization campaigns have not been reported.

Vi. Advanced Analytical Characterization Techniques in Chemical Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(2-Chloro-6-fluorophenyl)piperidine, HRMS would be used to determine its exact mass, which can then be compared to the theoretically calculated mass based on its molecular formula, C₁₁H₁₃ClFN.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with mass analyzers such as Time-of-Flight (TOF) or Orbitrap to achieve the high resolution required. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the piperidine (B6355638) and the substituted phenyl rings.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClFN |

| Calculated Monoisotopic Mass | 213.0724 u |

| Calculated Average Mass | 213.68 g/mol |

Note: Data is calculated based on the chemical formula. Actual experimental values from HRMS analysis would be used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.net A combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments provides information on the chemical environment of each atom, the connectivity between atoms, and the stereochemical arrangement.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The aromatic protons on the phenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns providing information about their relative positions. The protons on the piperidine ring would appear in the upfield region (typically δ 1.5-3.5 ppm). The signal for the N-H proton of the piperidine ring would also be present, its chemical shift being sensitive to solvent and concentration. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring would resonate at lower field (δ 110-165 ppm), with the carbons directly attached to fluorine and chlorine showing characteristic shifts and coupling (in the case of fluorine). The aliphatic carbons of the piperidine ring would appear at a higher field (δ 25-50 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the signals of the piperidine ring protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the connection between the piperidine ring and the 2-chloro-6-fluorophenyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2, C6 (axial & equatorial) | 2.6 - 3.2 | ~45 |

| Piperidine C3, C5 (axial & equatorial) | 1.6 - 2.0 | ~30 |

| Piperidine C4 | 2.8 - 3.3 | ~40 |

| Piperidine N-H | 1.5 - 2.5 (variable) | - |

| Phenyl C1' | - | ~125 |

| Phenyl C2' (C-Cl) | - | ~135 |

| Phenyl C3' | 7.2 - 7.4 | ~130 |

| Phenyl C4' | 7.0 - 7.2 | ~125 |

| Phenyl C5' | 7.1 - 7.3 | ~115 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine of the piperidine ring. nist.govchemicalbook.com

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

Aromatic C=C stretch: Sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: In the 1020-1250 cm⁻¹ region.

C-F stretch: A strong band in the 1000-1400 cm⁻¹ region.

C-Cl stretch: A strong band in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 3: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3010 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-F (aryl) | Stretch | 1100 - 1400 |

| C-N (aliphatic) | Stretch | 1020 - 1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the connectivity and provide detailed insight into its solid-state conformation.

Key structural features that would be elucidated include:

The conformation of the piperidine ring, which is expected to adopt a stable chair conformation. iucr.org

The orientation of the 2-chloro-6-fluorophenyl substituent on the piperidine ring (axial vs. equatorial). Based on steric considerations, an equatorial orientation is generally favored for bulky substituents.

The planarity of the aromatic ring and the relative orientation of the chloro and fluoro substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group.

Advanced Chromatographic Method Development (e.g., RP-HPLC for Research Analysis)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial technique for determining the purity of a compound and for its quantification in various matrices. researchgate.netnih.gov An RP-HPLC method for this compound would be developed to separate it from any starting materials, by-products, or degradation products.

A typical method would involve:

Stationary Phase: A C18 or C8 silica-based column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with a range of polarities. sielc.com

Detection: A UV detector would be suitable, as the phenyl ring is a chromophore. The detection wavelength would be set to a λ_max of the compound to ensure high sensitivity. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide both retention time and mass information, enhancing the specificity of the analysis. researchgate.net

Table 4: Example RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 15 minutes |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of a molecule. For this compound, these techniques could provide information about the ease of oxidation or reduction of the molecule. The electrochemical behavior would likely be dominated by the 2-chloro-6-fluorophenyl moiety. The electron-withdrawing nature of the halogen substituents would make the aromatic ring more difficult to oxidize and easier to reduce compared to an unsubstituted phenyl ring. mdpi.com

A CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram could reveal the potentials at which redox events occur and provide insights into the stability of the resulting radical ions or other intermediates. Such data is valuable in understanding potential metabolic pathways or in the design of molecules for applications in materials science.

Vii. Future Research Directions and Unexplored Potential of 4 2 Chloro 6 Fluorophenyl Piperidine

Development of Novel Synthetic Routes with Enhanced Efficiency

The creation of complex molecules like 4-(2-chloro-6-fluorophenyl)piperidine and its derivatives often relies on multi-step synthetic sequences. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key areas for development include:

Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors is a common method for synthesizing piperidines. nih.gov Future efforts could focus on developing novel heterogeneous catalysts, such as nickel silicide or ruthenium-based systems, to achieve higher yields and diastereoselectivity, particularly for cis-isomers. nih.gov

Asymmetric Synthesis: Achieving specific stereochemistry is crucial for pharmacological activity. Novel approaches, such as the double asymmetric allylboration of glutaldehyde followed by aminocyclization, can produce chiral C2-symmetric piperidine (B6355638) intermediates. nih.gov These intermediates can then be selectively functionalized to yield specific enantiomers of complex piperidine alkaloids and related compounds. nih.gov

Cascade Reactions: One-pot reactions that combine multiple synthetic steps, such as hydroboration/hydrogenation cascades, can significantly improve efficiency. nih.gov Research into cis-selective methods for 2,3-disubstituted pyridines could be particularly relevant for creating complex derivatives of the target compound. nih.gov

Late-Stage Fluorination: Current syntheses often introduce the fluorine atom at an early stage, leading to potential loss of this expensive atom in subsequent steps. google.com Developing novel processes where a fluorine atom can be introduced at a later stage by replacing a different leaving group on the phenyl ring could represent a more efficient strategy. google.com

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Heterogeneous Catalysis | Use of catalysts like ruthenium or nickel silicide for pyridine hydrogenation. nih.gov | Improved diastereoselectivity (cis-isomers), potential for use in aqueous media. nih.gov |

| Asymmetric Allylboration | Creates C2-symmetric diallylpiperidine intermediates. nih.gov | Access to specific enantiomers for structure-activity relationship studies. nih.gov |

| Cascade Reactions | Combines hydroboration and hydrogenation in a single step. nih.gov | Increased efficiency, faster synthesis of complex derivatives. nih.gov |

Exploration of New Biological Target Classes and Mechanisms

The versatility of the phenylpiperidine scaffold suggests its potential to interact with a wide range of biological targets beyond its traditional applications. Future research should aim to explore these new frontiers.

Oncology: The piperidine ring is a key component in compounds designed to target various mechanisms in cancer. nih.gov Derivatives have shown potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells. nih.gov Structure-based design could lead to potent and selective PARP-1 inhibitors based on the this compound core. nih.gov Furthermore, piperidone-containing compounds have demonstrated cytotoxic effects against hematological cancers like myeloma and leukemia by promoting apoptosis. nih.gov

Neurodegenerative and Psychiatric Disorders: Phenylpiperidine derivatives have long been investigated for their effects on the central nervous system (CNS). painphysicianjournal.com Multi-target drug design strategies are being used to synthesize piperidine derivatives with affinities for a range of receptors, including dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors, creating potential atypical antipsychotics with pro-cognitive effects. nih.gov The unique substitution pattern of this compound could be leveraged to fine-tune receptor binding profiles.

Sigma Receptors: Piperidine-based compounds have shown high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in a variety of cellular functions and diseases, including neurodegenerative disorders and cancer. nih.gov The this compound moiety can be explored as a key pharmacophoric element for developing novel and selective sigma receptor ligands. nih.gov

Integration with Emerging Computational Methodologies

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rapid evaluation and optimization of lead compounds.

Target Prediction and Docking: Web-based tools like SwissTargetPrediction can be used to identify the most likely protein targets for novel derivatives of this compound. clinmedkaz.org Subsequent molecular docking studies can then elucidate the binding modes of these derivatives within the active sites of identified targets, such as the sigma-1 receptor or PARP-1. nih.govnih.gov This allows for a rational, structure-based approach to drug design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its receptor over time. nih.govrsc.org These simulations can reveal crucial amino acid residues involved in binding and help rationalize the structure-activity relationships (SAR) observed experimentally. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. nih.gov Computational tools can assess the drug-likeness and pharmacokinetic profiles of new this compound derivatives, helping to prioritize compounds with favorable properties for further experimental testing. nih.gov

Table 2: Application of Computational Methodologies in Piperidine Drug Discovery

| Computational Method | Purpose | Example Application |

|---|---|---|

| Target Prediction | Identify potential biological targets for a given compound. clinmedkaz.org | Predicting affinity for enzymes, receptors, and ion channels. clinmedkaz.org |

| Molecular Docking | Predict the binding orientation of a ligand to its target protein. nih.govnih.gov | Analyzing interactions of piperidine derivatives with sigma receptors or PARP-1. nih.govnih.gov |

| Molecular Dynamics | Simulate the movement and interaction of a ligand-protein complex over time. rsc.org | Elucidating the stability of binding and key residue interactions. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicological properties. nih.gov | Evaluating the drug-like characteristics of novel synthesized compounds. nih.gov |

Design of Next-Generation Piperidine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of biological molecules in their native environment. The this compound scaffold can serve as a foundation for creating sophisticated probes to investigate cellular processes.

Redox Probes: The piperidine (or related piperazine) ring can be incorporated into motifs that are sensitive to the cellular redox environment. For example, piperazine-fused cyclic disulfides have been developed as rapid-response probes that are activated by reduction, a key process in cellular signaling. chemrxiv.org These probes can be used to study the activity of enzymes like thioredoxins. chemrxiv.org

Affinity-Based Probes: By attaching a reactive group or a reporter tag (like a fluorophore) to a this compound derivative with known biological activity, researchers can create probes to identify and label specific target proteins within a complex cellular mixture.

Stimulus-Responsive Linkers: The piperidine scaffold can be integrated into cleavable linkers that respond to specific biological stimuli. chemrxiv.org This has broad applications, from the development of antibody-drug conjugates (ADCs) that release their payload in a specific cellular compartment to tools for solid-phase synthesis and purification. chemrxiv.org

Future research in this area will focus on the late-stage synthetic diversification of functionalized piperidines, allowing for the efficient creation of a wide array of chemical probes to explore complex biological systems with high precision. chemrxiv.org

Q & A

Q. How to address discrepancies in spectroscopic data across research groups?

- Methodological Answer : Standardize sample preparation (e.g., deuterated solvent purity) and calibrate instruments using certified references. Collaborative inter-laboratory studies with blinded samples can identify systematic errors .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.